molecular formula C14H17N3O4S2 B3038317 3,3'-(Azanediylbis(methylene))dibenzenesulfonamide CAS No. 857003-88-4

3,3'-(Azanediylbis(methylene))dibenzenesulfonamide

Cat. No. B3038317
CAS RN: 857003-88-4
M. Wt: 355.4 g/mol
InChI Key: VDLPFKRXQORLOH-UHFFFAOYSA-N
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Description

3,3’-(Azanediylbis(methylene))dibenzenesulfonamide is a chemical compound with the formula C₁₄H₁₇N₃O₄S₂ . It has a molecular weight of 355.43 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Physical And Chemical Properties Analysis

3,3’-(Azanediylbis(methylene))dibenzenesulfonamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Radical-Chain Reactions : A study by Dang and Roberts (1996) explored the radical-chain reactions of sulfonyl azides with allylstannanes, where 4-Methylbenzenesulfonyl azide reacted with allyltriphenylstannane to give N-allyl-4-methylbenzenesulfonamide. This research demonstrates the compound's potential in chemical synthesis involving free-radical chain mechanisms (Dang & Roberts, 1996).

  • pH-Responsive Relaxivity in Mn2+ Complexes : Uzal-Varela et al. (2020) designed ligands containing N-ethyl-4-(trifluoromethyl)benzenesulfonamide groups for Mn2+ complexation, showing pH-dependent relaxivity response. This suggests applications in areas such as MRI contrast agents or pH-responsive materials (Uzal-Varela et al., 2020).

  • Synthesis of Gold Complexes : François et al. (2009) synthesized Au(I) and Au(III) complexes using alcohol functionalized bis(N-heterocyclic carbene) ligands, including 3,3'-(1,3-propanediyl)bis[1-(2-hydroxy-2-methylpropyl)-1H-imidazol-3-ium]bis(4-methylbenzenesulfonate). These complexes were characterized for their structural, spectroscopic, and electrochemical properties, indicating potential in materials science and catalysis (François et al., 2009).

  • Anticancer and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2018) studied new dibenzensulfonamides for their anticancer effects and carbonic anhydrase inhibitory properties. The compounds showed potential as drug candidates for cancer treatment and enzyme inhibition (Gul et al., 2018).

  • Reverse Osmosis Membrane for Seawater Desalination : Yao et al. (2018) developed a novel reverse osmosis membrane using a sulfonated diamine monomer for seawater desalination. This research highlights the compound's utility in water treatment and desalination technologies (Yao et al., 2018).

  • Triplet Nitrene Study : Garay et al. (1996) investigated the triplet 4-methylbenzenesulfonylnitrene, providing insights into the properties of nitrene species, which could be relevant in chemical reaction mechanisms and material sciences (Garay et al., 1996).

properties

IUPAC Name

3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLPFKRXQORLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(Azanediylbis(methylene))dibenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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